

Application Notes and Protocols for Co-immunoprecipitation of DCAF Interaction Partners

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Compound of Interest

Compound Name: DCAF

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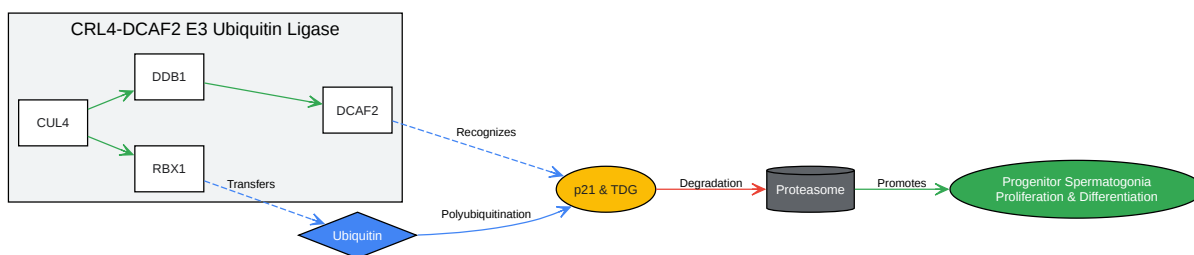
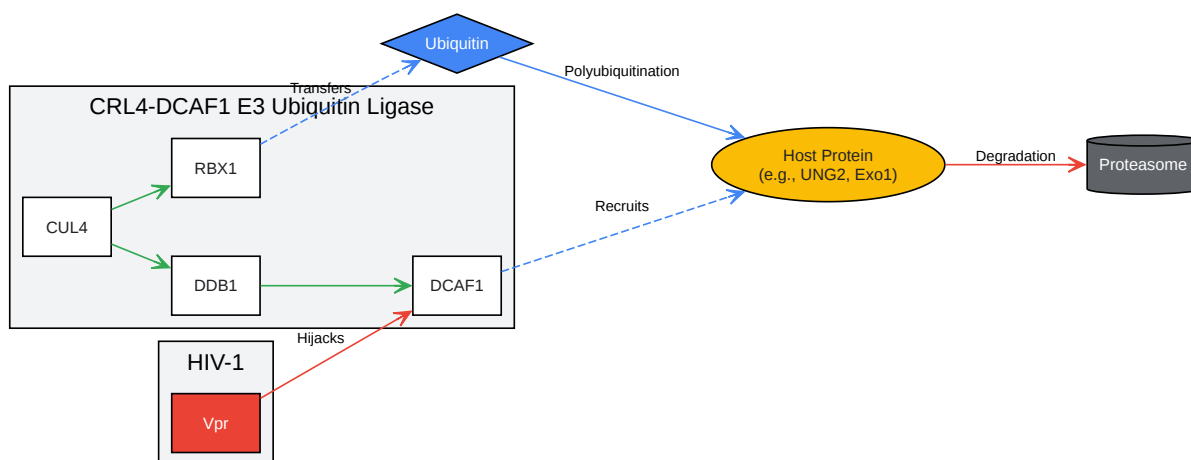
Introduction

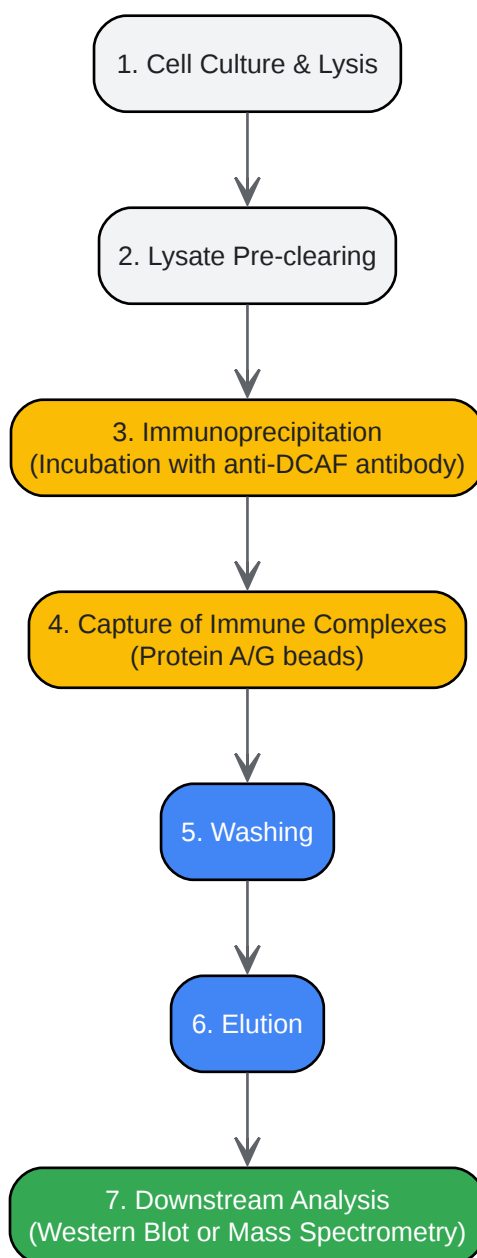
DDB1- and CUL4-associated factors (**DCAFs**) are a large family of substrate receptors for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.^{[1][2]} This complex plays a crucial role in cellular protein ubiquitination and subsequent proteasomal degradation, regulating a multitude of cellular processes.^[2] The specificity of the CRL4 E3 ligase is determined by the particular **DCAF** protein that is incorporated into the complex, which directly binds to specific substrates. Given their central role in protein degradation, **DCAFs** are implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention. For instance, the HIV-1 accessory protein Vpr hijacks the CRL4-**DCAF1** complex to induce the degradation of host proteins, thereby promoting viral replication.^{[3][4][5]}

Understanding the interaction partners of specific **DCAFs** is paramount to elucidating their biological functions and their roles in disease. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.^{[6][7]} This application note provides a detailed protocol for the co-immunoprecipitation of **DCAF** interaction partners, along with guidance on data interpretation and troubleshooting.

Signaling Pathways Involving DCAF Proteins

DCAF proteins are integral components of signaling pathways that control protein stability. Below are two examples illustrating the role of **DCAF1** and **DCAF2** in distinct cellular contexts.





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